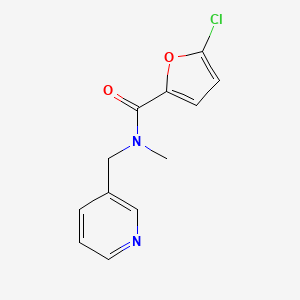
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, also known as MTZM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MTZM has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
作用机制
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial infection. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a range of biological processes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues, which makes it a safer alternative to some other anti-cancer and anti-inflammatory drugs. One limitation of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could lead to the development of more targeted and effective therapies. Finally, further studies are needed to explore the potential applications of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in other areas of medicine, such as infectious diseases and neurodegenerative disorders.
合成方法
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can be synthesized by reacting 2-amino-5-methylthiazole with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by recrystallization from a suitable solvent.
科学研究应用
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit anti-bacterial activity against a range of gram-positive and gram-negative bacteria.
属性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-7-6-10-8(15-7)11-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKXCHTQXOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)







